![molecular formula C6H11ClN4 B1447448 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride CAS No. 1803587-24-7](/img/structure/B1447448.png)
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with esters of fluorinated acids or activated carbonyl compounds . The reaction is usually carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridine have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. A study demonstrated that these derivatives inhibited cell proliferation and induced apoptosis in human cancer cells through the modulation of specific signaling pathways.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of triazolo-pyridine derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Experimental models have shown improved cognitive function and reduced neuronal damage when treated with these compounds.
Agricultural Applications
Pesticidal Activity
The triazolo-pyridine scaffold has been explored for its pesticidal properties. Compounds derived from this compound have been tested as herbicides and insecticides. Field trials demonstrated effective control of specific pests while exhibiting low toxicity to non-target organisms.
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers exhibit potential applications in coatings and composite materials.
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |
Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
Agricultural | Pesticidal Activity | Effective control of pests with low toxicity |
Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal focused on the synthesis of novel triazolo-pyridine derivatives. The researchers evaluated their anticancer activity against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with IC50 values lower than standard chemotherapeutics.
Case Study 2: Neuroprotection
In another investigation conducted on animal models of Alzheimer's disease, treatment with triazolo-pyridine derivatives resulted in improved memory function and reduced amyloid-beta plaque formation compared to untreated controls.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- bis(5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine) hydrochloride
- methyl ({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride
Uniqueness
What sets 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride apart is its specific structure, which allows it to interact uniquely with molecular targets like c-Met kinase. This specificity can lead to more targeted therapeutic effects and potentially fewer side effects compared to other compounds .
Biological Activity
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C7H9ClN4
- Molecular Weight : 188.63 g/mol
Antimicrobial Activity
Research indicates that triazolopyridine derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds similar to triazolopyridines effectively inhibited the growth of Cryptosporidium species, which are responsible for cryptosporidiosis. The EC50 values for related compounds were reported to be around 0.2 μM against C. hominis .
Antiviral Activity
Recent investigations have explored the antiviral potential of triazolopyridine derivatives against various viruses:
- A computational study highlighted that certain triazolopyridines showed promising activity against the main protease of SARS-CoV-2 . These findings suggest potential applications in treating COVID-19.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- In a study focusing on DNA-PKcs (a key enzyme in DNA repair), triazolopyridine derivatives demonstrated selectivity and potency in inhibiting this enzyme pathway . Such inhibition could have implications in cancer therapy by enhancing the efficacy of radiation treatment.
Table 1: Summary of Biological Activities
Activity Type | Target | EC50/IC50 Value | Reference |
---|---|---|---|
Antimicrobial | Cryptosporidium hominis | ~0.2 μM | |
Antiviral | SARS-CoV-2 main protease | Not specified | |
Enzyme Inhibition | DNA-PKcs | pIC50 = 7.7 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to enzyme active sites.
- Disruption of Pathogen Metabolism : Its antimicrobial properties may arise from interference with critical metabolic pathways in pathogens.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-5-2-1-3-10-4-8-9-6(5)10;/h4-5H,1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZQUAPNHWBNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=CN2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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